molecular formula C12H18BNO3 B566874 2-(Tert-butylcarbamoyl)benzylboronic acid CAS No. 1256345-93-3

2-(Tert-butylcarbamoyl)benzylboronic acid

Cat. No.: B566874
CAS No.: 1256345-93-3
M. Wt: 235.09
InChI Key: CYSROIZKFPZUBZ-UHFFFAOYSA-N
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Description

2-(Tert-butylcarbamoyl)benzylboronic acid is an organic compound with the molecular formula C12H18BNO3 It is a boronic acid derivative, characterized by the presence of a benzyl group attached to a boronic acid moiety, with a tert-butylcarbamoyl substituent on the benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylcarbamoyl)benzylboronic acid typically involves the reaction of benzylboronic acid with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product. Purification of the product is achieved through techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylcarbamoyl)benzylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

2-(Tert-butylcarbamoyl)benzylboronic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs or as a probe in biological assays.

    Industry: It may be used in the production of advanced materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Tert-butylcarbamoyl)benzylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, or other nucleophiles, making it useful in enzyme inhibition or as a molecular probe. The tert-butylcarbamoyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the tert-butylcarbamoyl group, making it less sterically hindered.

    Benzylboronic acid: Similar structure but without the tert-butylcarbamoyl substituent.

    2-(Methoxycarbonyl)benzylboronic acid: Contains a methoxycarbonyl group instead of a tert-butylcarbamoyl group.

Uniqueness

2-(Tert-butylcarbamoyl)benzylboronic acid is unique due to the presence of the tert-butylcarbamoyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity. This makes it particularly useful in applications where controlled reactivity is desired, such as in the development of selective enzyme inhibitors or advanced materials.

Properties

IUPAC Name

[2-(tert-butylcarbamoyl)phenyl]methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-12(2,3)14-11(15)10-7-5-4-6-9(10)8-13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSROIZKFPZUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC=CC=C1C(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681631
Record name {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-93-3
Record name {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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